Sert-IN-3 Demonstrates Defined SERT Inhibition Potency in Pharmacological Assays
Sert-IN-3 (compound 12) inhibits serotonin reuptake at the serotonin transporter (SERT) with a defined IC50 of 34.4 nM [1]. This value provides a reference point within the PPMA series, which was characterized using QSAR models that demonstrated a correlation (R²=0.45) between structural parameters and SERT activity .
| Evidence Dimension | SERT Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 34.4 nM |
| Comparator Or Baseline | Fluoxetine (reference SSRI) exhibits IC50 values ranging from ~0.5 nM to 20 nM across different studies; sertraline and paroxetine typically range from ~0.05 nM to 1 nM [2][3]. Note: Direct head-to-head comparison is not available; this is a cross-study context for relative potency assessment. |
| Quantified Difference | Sert-IN-3 is less potent than clinically established SSRIs in this cross-study context. |
| Conditions | In vitro pharmacological assay for inhibition of serotonin reuptake at human SERT . |
Why This Matters
This defined potency value enables researchers to benchmark Sert-IN-3 against other SERT inhibitors in their own assay systems for SAR or selectivity studies.
- [1] Mente S, et al. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorg Med Chem Lett. 2008 Dec 1;18(23):6088-92. View Source
- [2] Wong DT, et al. Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sci. 1995;57(5):411-41. View Source
- [3] Sanchez C, et al. Escitalopram versus citalopram: the surprising role of the R-enantiomer. Psychopharmacology (Berl). 2004;174(2):163-76. View Source
